Desmethyl Levofloxacin-d8

Description

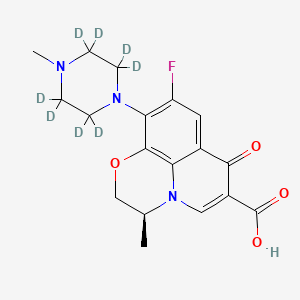

Structure

3D Structure

Propriétés

IUPAC Name |

(2S)-7-fluoro-2-methyl-6-(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20FN3O4/c1-10-9-26-17-14-11(16(23)12(18(24)25)8-22(10)14)7-13(19)15(17)21-5-3-20(2)4-6-21/h7-8,10H,3-6,9H2,1-2H3,(H,24,25)/t10-/m0/s1/i3D2,4D2,5D2,6D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSDSWSVVBLHKDQ-FMBBTWBHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1C)([2H])[2H])([2H])[2H])C2=C(C=C3C4=C2OC[C@@H](N4C=C(C3=O)C(=O)O)C)F)([2H])[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20FN3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20675991 |

Source

|

| Record name | (3S)-9-Fluoro-3-methyl-10-[4-methyl(~2~H_8_)piperazin-1-yl]-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217716-71-6 |

Source

|

| Record name | (3S)-9-Fluoro-3-methyl-10-[4-methyl(~2~H_8_)piperazin-1-yl]-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Desmethyl Levofloxacin-d8 chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Desmethyl Levofloxacin-d8, a deuterated analog of a primary metabolite of the broad-spectrum fluoroquinolone antibiotic, Levofloxacin (B1675101). This document details its chemical structure, and physicochemical properties, and provides insights into its role in analytical and metabolic studies.

Introduction

This compound is the deuterium-labeled form of N-desmethyl levofloxacin, an active metabolite of levofloxacin.[1] Levofloxacin exerts its antibacterial effect by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication, transcription, repair, and recombination.[2][3] Due to its isotopic labeling, this compound serves as an ideal internal standard for quantitative bioanalytical assays, particularly in liquid chromatography-mass spectrometry (LC-MS) based methods.[2] Its use enhances the accuracy and precision of pharmacokinetic and therapeutic drug monitoring studies of levofloxacin.[4]

Chemical Structure and Properties

The chemical structure of this compound is characterized by the replacement of eight hydrogen atoms with deuterium (B1214612) on the piperazine (B1678402) ring of N-desmethyl levofloxacin. This isotopic substitution provides a distinct mass difference from the unlabeled metabolite, facilitating its use as an internal standard in mass spectrometry-based analyses.

Chemical Structure Diagram

Caption: Chemical structure of this compound.

Physicochemical and General Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₁₇H₁₀D₈FN₃O₄ | [2] |

| Molecular Weight | 355.39 g/mol | [2] |

| Synonyms | (S)-9-fluoro-3-methyl-10-(piperazin-d8-1-yl)-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][5][6]benzoxazine-6-carboxylic acid | N/A |

| Appearance | Solid | N/A |

| Primary Application | Internal standard for quantitative analysis of Levofloxacin and its metabolites | [2][4] |

| Parent Compound | Levofloxacin | [2] |

| Metabolic Relationship | Deuterated analog of N-desmethyl levofloxacin, a human metabolite of Levofloxacin | [1] |

Metabolism of Levofloxacin to Desmethyl Levofloxacin

Levofloxacin undergoes limited metabolism in humans, with the majority of the drug excreted unchanged in the urine.[1] The two primary metabolites identified are desmethyl-levofloxacin and levofloxacin-N-oxide.[1] The formation of desmethyl-levofloxacin occurs via demethylation of the piperazine ring. While the specific enzymes responsible for this metabolic transformation have not been definitively identified, this pathway represents a minor route of elimination for levofloxacin.[1]

Metabolic Pathway Diagram

Caption: Metabolic conversion of Levofloxacin to N-Desmethyl Levofloxacin.

Experimental Protocols

General Synthesis of N-Desmethyl Levofloxacin

While the specific synthesis protocol for the deuterated analog is proprietary to commercial suppliers, the synthesis of the parent compound, N-desmethyl levofloxacin, provides a foundational understanding of the chemical process. The general method involves the nucleophilic substitution reaction of a difluorinated levofloxacin precursor with piperazine.[7]

Reaction Scheme:

(S)-(-)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][5][6]benzoxazine-6-carboxylic acid + Piperazine → N-Desmethyl Levofloxacin

General Procedure:

-

A mixture of (S)-(-)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][5][6]benzoxazine-6-carboxylic acid and piperazine is prepared in a suitable solvent (e.g., DMSO).[8]

-

The reaction mixture is stirred at an elevated temperature (e.g., 80°C) for a specified duration.[8]

-

Upon completion of the reaction (monitored by a suitable technique like TLC), the product is precipitated by the addition of water.

-

The resulting solid is filtered, washed, and can be further purified by crystallization.[7]

Note: The synthesis of this compound would likely involve the use of deuterated piperazine (piperazine-d8) in a similar reaction.

Bioanalytical Method for Levofloxacin and Desmethyl Levofloxacin using LC-MS/MS

The following protocol is adapted from a validated method for the simultaneous quantification of levofloxacin and desmethyl-levofloxacin in human serum, utilizing a deuterated internal standard.[9]

Experimental Workflow Diagram

Caption: Workflow for the quantitative analysis of Levofloxacin.

Instrumentation and Conditions:

-

Liquid Chromatograph: High-Performance Liquid Chromatography (HPLC) system.

-

Mass Spectrometer: Triple quadrupole mass spectrometer.[9]

-

Chromatographic Column: C18 analytical column (e.g., Agilent Zorbax Extend-C18, 250 mm x 4.6 mm, 5 µm).[10]

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% ammonium (B1175870) acetate (B1210297) solution, pH 3.5 adjusted with methanoic acid) and an organic solvent (e.g., acetonitrile).[10]

-

Flow Rate: Typically 0.5 mL/min.[10]

-

Column Temperature: 40°C.[10]

-

Ionization Source: Electrospray Ionization (ESI) in positive mode.[11]

-

Detection Mode: Multiple Reaction Monitoring (MRM).

MRM Transitions (Example):

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Levofloxacin | 362.1 | 318.1 |

| Desmethyl-levofloxacin | 348.2 | 298.1 |

Note: The specific m/z values for this compound would be higher due to the deuterium labeling and should be optimized accordingly.

Sample Preparation (Protein Precipitation):

-

To a volume of serum (e.g., 100 µL), add the internal standard solution (this compound).

-

Add a protein precipitating agent (e.g., 3 volumes of acetonitrile).

-

Vortex the mixture to ensure thorough mixing.

-

Centrifuge the samples to pellet the precipitated proteins.

-

Transfer the supernatant to a clean vial for injection into the LC-MS/MS system.[9]

Conclusion

This compound is an indispensable tool for researchers and drug development professionals engaged in the study of levofloxacin. Its use as an internal standard in bioanalytical methods ensures the generation of high-quality, reliable data for pharmacokinetic, bioavailability, and therapeutic drug monitoring studies. A thorough understanding of its properties and the analytical methodologies in which it is employed is crucial for the accurate assessment of levofloxacin's behavior in biological systems.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. deswater.com [deswater.com]

- 4. N-Desmethyl Levofloxacin-d8 | Axios Research [axios-research.com]

- 5. The clinical pharmacokinetics of levofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. Synthesis and antibacterial activity of novel levofloxacin derivatives containing a substituted thienylethyl moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sciforum.net [sciforum.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. syncsci.com [syncsci.com]

In-Depth Technical Guide: Synthesis and Characterization of Desmethyl Levofloxacin-d8

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmethyl Levofloxacin-d8 is the deuterium-labeled analog of Desmethyl Levofloxacin, a primary metabolite of the broad-spectrum fluoroquinolone antibiotic, Levofloxacin. Its structural modification through the incorporation of eight deuterium (B1214612) atoms onto the piperazine (B1678402) ring makes it an invaluable tool in analytical and clinical research. The increased mass of the deuterated analog allows for its use as an internal standard in mass spectrometry-based bioanalytical methods, ensuring accurate quantification of Levofloxacin and its metabolites in complex biological matrices. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, including detailed experimental protocols and data presentation.

This compound is primarily utilized as an internal standard for the quantitative analysis of Levofloxacin and its metabolites in biological samples by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Its use improves the accuracy of these methods in therapeutic drug monitoring and pharmacokinetic studies.[2]

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the synthesis of the non-deuterated precursor, N-Desmethyl Levofloxacin, followed by the introduction of deuterium atoms. While specific, publicly available protocols for the synthesis of this compound are scarce, a plausible synthetic route can be devised based on established methods for the synthesis of Levofloxacin derivatives and the deuteration of piperazine rings.

Synthesis of N-Desmethyl Levofloxacin

The initial step involves the synthesis of N-Desmethyl Levofloxacin. This is typically achieved through the reaction of (S)-(-)-9,10-difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de][2][3]benzoxazine-6-carboxylic acid with piperazine.

Experimental Protocol:

A mixture of (S)-(-)-9,10-difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de][2][3]benzoxazine-6-carboxylic acid and an excess of piperazine in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO) is heated. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of water. The resulting solid is filtered, washed, and dried to yield N-Desmethyl Levofloxacin.

Deuteration of the Piperazine Ring

The deuteration of the piperazine moiety is the critical step in the synthesis of this compound. A common method for introducing deuterium into such heterocyclic systems involves the reduction of a suitable precursor with a deuterated reducing agent.

Experimental Protocol:

-

Protection of the secondary amine: The secondary amine of the piperazine ring in N-Desmethyl Levofloxacin is first protected with a suitable protecting group (e.g., Boc anhydride) to prevent side reactions.

-

Formation of a reducible precursor: The protected N-Desmethyl Levofloxacin is then converted to a reducible precursor. This can be achieved by reacting it with an agent that introduces a functional group susceptible to reduction, such as an amide or imide.

-

Reduction with a deuterated reducing agent: The precursor is then reduced with a powerful deuterated reducing agent, such as lithium aluminum deuteride (B1239839) (LiAlD4). This step replaces the hydrogen atoms on the piperazine ring with deuterium atoms.

-

Deprotection: Finally, the protecting group is removed under appropriate conditions to yield this compound. The product is then purified using techniques like column chromatography or recrystallization.

Characterization of this compound

The synthesized this compound must be thoroughly characterized to confirm its identity, purity, and isotopic enrichment. The primary analytical techniques employed for this purpose are High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Purity Analysis by HPLC

HPLC is used to determine the chemical purity of the synthesized compound. A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol.

Experimental Protocol:

A solution of this compound is prepared in a suitable solvent and injected into the HPLC system. The chromatogram is recorded, and the purity is calculated based on the area of the main peak relative to the total area of all peaks. The retention time of the deuterated compound is expected to be very similar to that of the non-deuterated Desmethyl Levofloxacin.

| Parameter | Value |

| Purity (by HPLC) | >98% |

| Column | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (Gradient) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 294 nm |

Identity and Isotopic Enrichment by Mass Spectrometry

Mass spectrometry is used to confirm the molecular weight of this compound and to determine the extent of deuterium incorporation.

Experimental Protocol:

A sample of the compound is introduced into a mass spectrometer, typically using electrospray ionization (ESI). The mass spectrum will show the molecular ion peak corresponding to the mass of the deuterated compound. The isotopic distribution of this peak will indicate the level of deuterium enrichment.

| Parameter | Value |

| Molecular Formula | C17H10D8FN3O4 |

| Molecular Weight | 355.39 g/mol (non-deuterated: 347.34 g/mol ) |

| Ionization Mode | ESI Positive |

| Observed m/z | [M+H]+ corresponding to the deuterated mass |

| Isotopic Enrichment | >98% |

Structural Elucidation by NMR Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure of the molecule and confirms the positions of the deuterium atoms. 1H NMR and 13C NMR spectra are acquired.

Experimental Protocol:

A sample of this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d6) and placed in an NMR spectrometer. In the 1H NMR spectrum of the fully deuterated piperazine ring analog, the signals corresponding to the protons on the piperazine ring will be absent. The remaining signals corresponding to the core Levofloxacin structure will be present.

| Nucleus | Expected Chemical Shift (ppm) |

| 1H NMR | Absence of signals in the 2.5-3.5 ppm region (piperazine protons). Presence of signals for the quinolone core. |

| 13C NMR | Signals corresponding to the carbon atoms of the quinolone core and the piperazine ring will be observed. |

Visualization of Experimental Workflow

The primary application of this compound is as an internal standard in pharmacokinetic studies. The following diagram illustrates a typical workflow for a bioanalytical method using this deuterated standard.

Caption: Bioanalytical workflow using this compound.

Conclusion

This compound is a critical analytical tool for the accurate quantification of Levofloxacin and its metabolites. This guide has outlined the probable synthetic pathway and the essential characterization techniques required to ensure its quality and suitability for use in regulated bioanalytical studies. The detailed protocols and data presentation serve as a valuable resource for researchers and professionals in the field of drug development and analysis.

References

The Core Mechanism and Application of Desmethyl Levofloxacin-d8 as an Internal Standard in Bioanalytical Studies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern bioanalysis, particularly in pharmacokinetic and metabolic studies, the precise and accurate quantification of drug metabolites is paramount. Desmethyl Levofloxacin, a primary metabolite of the broad-spectrum fluoroquinolone antibiotic Levofloxacin, is a key analyte in understanding the drug's disposition in the body. The use of a stable isotope-labeled internal standard is the gold standard for correcting analytical variability in liquid chromatography-mass spectrometry (LC-MS) based quantification. This technical guide elucidates the mechanism of action of Desmethyl Levofloxacin-d8 as an internal standard for the accurate determination of Desmethyl Levofloxacin in biological matrices.

This compound is a deuterated analog of Desmethyl Levofloxacin, where eight hydrogen atoms have been replaced with deuterium. This isotopic substitution results in a compound that is chemically identical to the analyte of interest but has a higher molecular weight. This key difference allows it to be distinguished by a mass spectrometer, while its identical physicochemical properties ensure it behaves similarly to the analyte during sample preparation and chromatographic separation. This guide will delve into the theoretical underpinnings of its function, provide detailed experimental protocols, and present quantitative data to support its application.

The Core Mechanism of Action

The utility of this compound as an internal standard is rooted in its ability to mimic the behavior of the non-labeled analyte, Desmethyl Levofloxacin, throughout the entire analytical process. This co-behavior allows for the correction of systematic and random errors that can occur at various stages, from sample extraction to detection.

Key Principles:

-

Co-elution in Liquid Chromatography: Due to their identical chemical structures and polarities, Desmethyl Levofloxacin and this compound exhibit nearly identical retention times in reverse-phase liquid chromatography. This ensures that both compounds experience the same matrix effects at the point of elution into the mass spectrometer's ion source.

-

Compensation for Matrix Effects: Biological samples are complex matrices containing numerous endogenous compounds that can interfere with the ionization of the analyte, leading to ion suppression or enhancement. As the deuterated standard co-elutes with the analyte, it is subjected to the same matrix effects. By calculating the ratio of the analyte's response to the internal standard's response, these effects are normalized, leading to a more accurate quantification.

-

Correction for Sample Preparation Variability: Losses of the analyte can occur during sample preparation steps such as protein precipitation, liquid-liquid extraction, or solid-phase extraction. Since this compound is added to the sample at the beginning of the workflow, it experiences the same degree of loss as the native analyte. The response ratio remains constant, thus correcting for these variations.

-

Improved Precision and Accuracy: By accounting for the aforementioned sources of error, the use of a stable isotope-labeled internal standard like this compound significantly enhances the precision and accuracy of the analytical method.[1] This is crucial for regulatory submissions and for making informed decisions in drug development.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for Desmethyl Levofloxacin and its deuterated internal standard, this compound. These values are essential for setting up an LC-MS/MS method for their simultaneous analysis.

| Parameter | Desmethyl Levofloxacin | This compound | Reference |

| Molecular Formula | C₁₇H₁₈FN₃O₄ | C₁₇H₁₀D₈FN₃O₄ | [2] |

| Molecular Weight | 347.34 g/mol | 355.40 g/mol (approx.) | [2] |

| Precursor Ion ([M+H]⁺) | m/z 348.1 | m/z 356.2 | [3] |

| Product Ion | m/z 304.1 | m/z 318.2 | [3] |

| Typical Retention Time | ~1.6 min | ~1.6 min | [3] |

Experimental Protocols

The following section details a representative experimental protocol for the quantification of Desmethyl Levofloxacin in human plasma using this compound as an internal standard. This protocol is a composite based on established methods for Levofloxacin and its metabolites.[3][4]

Materials and Reagents

-

Desmethyl Levofloxacin analytical standard

-

This compound internal standard

-

HPLC-grade methanol (B129727)

-

HPLC-grade acetonitrile

-

Formic acid

-

Ammonium acetate

-

Ultrapure water

-

Human plasma (blank)

Sample Preparation: Protein Precipitation

-

Spiking of Internal Standard: To 100 µL of plasma sample, add 10 µL of this compound working solution (concentration to be optimized based on expected analyte levels).

-

Protein Precipitation: Add 300 µL of methanol containing 0.1% formic acid to the plasma sample.

-

Vortexing: Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

-

Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution:

-

0-0.5 min: 5% B

-

0.5-2.0 min: Linear gradient to 95% B

-

2.0-2.5 min: Hold at 95% B

-

2.5-2.6 min: Return to 5% B

-

2.6-3.0 min: Re-equilibration at 5% B

-

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Desmethyl Levofloxacin: m/z 348.1 → 304.1

-

This compound: m/z 356.2 → 318.2

-

-

Data Analysis: The peak area ratio of the analyte to the internal standard is used to construct a calibration curve and quantify the analyte in unknown samples.

Visualizations

Logical Workflow for Internal Standard Application

Caption: Logical workflow demonstrating the application of this compound as an internal standard.

Signaling Pathway of Error Correction

Caption: Diagram illustrating how the internal standard corrects for errors in the analytical process.

Conclusion

This compound serves as an indispensable tool in the bioanalytical quantification of Desmethyl Levofloxacin. Its mechanism of action, centered on the principle of isotopic dilution, provides a robust means of correcting for inevitable variations in sample preparation and analysis. By closely mimicking the behavior of the analyte, it ensures a high degree of accuracy and precision, which is fundamental to reliable pharmacokinetic and metabolic profiling. The detailed protocols and quantitative data provided in this guide offer a solid foundation for the development and validation of sensitive and reliable bioanalytical methods for Desmethyl Levofloxacin. The adoption of such methodologies is crucial for advancing our understanding of drug metabolism and for ensuring the safety and efficacy of pharmaceutical compounds.

References

Physical and chemical properties of Desmethyl Levofloxacin-d8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Desmethyl Levofloxacin-d8, a critical analytical standard in pharmaceutical research. This document details its properties, relevant experimental protocols for its use, and visual representations of its metabolic context and analytical application.

Core Physical and Chemical Properties

This compound is the deuterium-labeled form of Desmethyl Levofloxacin (B1675101), which is a metabolite of the fluoroquinolone antibiotic, Levofloxacin.[1][2][3][4] The incorporation of eight deuterium (B1214612) atoms provides a stable, heavier isotope version of the molecule, making it an ideal internal standard for quantitative analysis by mass spectrometry (MS) techniques such as GC-MS or LC-MS.[1] Its primary application is in pharmacokinetic studies to accurately quantify Levofloxacin and its metabolites in biological matrices.[5]

Data Summary Table

The following table summarizes the key quantitative physical and chemical properties of this compound and its common salt form.

| Property | Value (this compound) | Value (this compound Hydrochloride) |

| Molecular Formula | C₁₇H₁₀D₈FN₃O₄ | C₁₇H₁₁D₈ClFN₃O₄[1][6] |

| Molecular Weight | 367.41 g/mol [5][7][8] | 391.85 g/mol [6][9] |

| CAS Number | 1217976-18-5[2] | 1217677-38-7[1] |

| Appearance | Light-yellowish-white to yellow-white crystal or crystalline powder | Not specified, likely similar to parent compound |

| Storage Temperature | -20°C[10] | Room temperature in continental US; may vary elsewhere[1] |

| Purity | >95% (HPLC)[10] | Not specified |

| Solubility | Refer to Certificate of Analysis | Not specified |

Note: Some sources may list slightly different molecular formulas or weights; the most commonly cited values are presented here. For instance, a molecular formula of C₁₈H₁₀FN₃O₄D₈ has also been reported.[5][7][8]

Metabolic Pathway of Levofloxacin

Desmethyl Levofloxacin is one of the two primary metabolites of Levofloxacin found in humans, the other being Levofloxacin-N-oxide.[11] These metabolites have no significant pharmacological activity.[11] The transformation from Levofloxacin to Desmethyl Levofloxacin occurs via demethylation.[11] Less than 5% of an administered oral dose of Levofloxacin is recovered in the urine as these metabolites, with the vast majority (approximately 87%) being excreted unchanged.[11]

Caption: Metabolic fate of Levofloxacin in humans.

Experimental Protocols

This compound is principally used as an internal standard (IS) for the bioanalytical quantification of Levofloxacin and its unlabeled metabolite, Desmethyl Levofloxacin. The detailed methodology below outlines a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocol.

Objective: To quantify the concentration of Levofloxacin and Desmethyl Levofloxacin in human plasma.

Materials:

-

Human plasma samples

-

Levofloxacin analytical standard

-

Desmethyl Levofloxacin analytical standard

-

This compound (Internal Standard)

-

Acetonitrile (B52724) (ACN), HPLC grade

-

Formic acid, LC-MS grade

-

Ultrapure water

-

Protein precipitation plates or microcentrifuge tubes

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Methodology:

-

Preparation of Standard Solutions:

-

Prepare stock solutions of Levofloxacin, Desmethyl Levofloxacin, and this compound (IS) in a suitable solvent (e.g., methanol (B129727) or DMSO).

-

Create a series of calibration standards by spiking blank human plasma with known concentrations of Levofloxacin and Desmethyl Levofloxacin.

-

Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

-

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the this compound IS working solution.

-

Vortex briefly to mix.

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean vial or 96-well plate for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

HPLC Conditions:

-

Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate the analytes from matrix components (e.g., start at 5% B, ramp to 95% B).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

-

-

MS/MS Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for Levofloxacin, Desmethyl Levofloxacin, and this compound. These transitions must be optimized for the specific instrument used.

-

Instrument Parameters: Optimize parameters such as capillary voltage, source temperature, and collision energy.

-

-

-

Data Analysis:

-

Integrate the peak areas for each analyte and the internal standard.

-

Calculate the ratio of the analyte peak area to the IS peak area.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of the unknown samples by interpolating their peak area ratios from the calibration curve.

-

The following diagram illustrates the general workflow for this analytical protocol.

Caption: Bioanalytical workflow for sample quantification.

Synthesis and Application

The synthesis of N-Desmethyl Levofloxacin can be achieved by reacting 9,10-difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de][1][12]benzoxazine-6-carboxylic acid with piperazine.[13] The deuterated analogue, this compound, is prepared using deuterated reagents in a similar synthetic scheme.

As a stable isotope-labeled compound, its utility lies in improving the accuracy of mass spectrometry and liquid chromatography for precise quantification.[5] It serves as an ideal internal standard for therapeutic drug monitoring, pharmacokinetic studies, and metabolic research involving Levofloxacin.[5]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. veeprho.com [veeprho.com]

- 6. clearsynth.com [clearsynth.com]

- 7. N-Desmethyl Levofloxacin-d8 | Axios Research [axios-research.com]

- 8. theclinivex.com [theclinivex.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. Desmethyl Levofloxacin Hydrochloride | LGC Standards [lgcstandards.com]

- 11. go.drugbank.com [go.drugbank.com]

- 12. N-Nitroso this compound | C17H17FN4O5 | CID 175665479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Synthesis and antibacterial activity of novel levofloxacin derivatives containing a substituted thienylethyl moiety - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Certificate of Analysis for Desmethyl Levofloxacin-d8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential data and methodologies related to the Certificate of Analysis (CoA) for Desmethyl Levofloxacin-d8. This deuterated analog of a levofloxacin (B1675101) metabolite is a critical internal standard for pharmacokinetic and metabolic studies, ensuring accuracy in bioanalytical assays. This document outlines the typical specifications, experimental protocols for identity and purity assessment, and relevant biological pathways.

Certificate of Analysis: Representative Data

A Certificate of Analysis for a high-purity reference standard like this compound provides assurance of its identity, purity, and quality. Below are tables summarizing the quantitative data typically presented.

Identification and Physicochemical Properties

This section provides fundamental details about the compound.

| Parameter | Specification |

| Product Name | This compound |

| Synonyms | (S)-9-fluoro-3-methyl-7-oxo-10-(piperazin-1-yl-d8)-2,3-dihydro-7H-[1]oxazino[2,3,4-ij]quinoline-6-carboxylic acid |

| CAS Number | 1217976-18-5 |

| Molecular Formula | C₁₇H₁₀D₈FN₃O₄ |

| Molecular Weight | 355.39 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO and Methanol |

Purity and Quality Assessment

This section details the analytical results that confirm the purity of the compound.

| Analytical Test | Method | Result |

| Purity (by HPLC) | High-Performance Liquid Chromatography | ≥98.0% |

| Identity (by Mass Spec) | Electrospray Ionization Mass Spectrometry (ESI-MS) | Conforms to structure ([M+H]⁺ ≈ 356.2 m/z) |

| Identity (by ¹H NMR) | Proton Nuclear Magnetic Resonance Spectroscopy | Conforms to structure |

| Isotopic Purity | Mass Spectrometry | ≥99% Deuterium (B1214612) incorporation |

| Residual Solvents | Gas Chromatography (GC) | Meets USP <467> requirements |

| Water Content | Karl Fischer Titration | ≤1.0% |

Experimental Protocols

Detailed methodologies are crucial for the replication and verification of the analytical results presented in the CoA.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is used to separate and quantify this compound from any potential impurities.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution is typically employed. For example, a mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (pH adjusted to 2.5-3.5).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30-40 °C.

-

Detection Wavelength: UV detection at approximately 294 nm.

-

Injection Volume: 10-20 µL.

-

Procedure: A solution of this compound is prepared in the mobile phase or a suitable solvent. The sample is injected into the HPLC system, and the resulting chromatogram is analyzed. The peak area of this compound is compared to the total peak area of all components to determine its purity.

Mass Spectrometry (MS) for Identity and Isotopic Purity

MS is used to confirm the molecular weight and the extent of deuterium labeling.

-

Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS).

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode is common.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF) analyzer.

-

Procedure: A dilute solution of the compound is infused into the mass spectrometer. The instrument is scanned over a mass range that includes the expected molecular ion. For this compound, the protonated molecule ([M+H]⁺) is observed. The isotopic distribution is analyzed to confirm the incorporation of eight deuterium atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H NMR spectroscopy provides detailed information about the chemical structure of the molecule.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: A deuterated solvent in which the sample is soluble, such as DMSO-d₆ or Methanol-d₄.

-

Procedure: A small amount of the sample is dissolved in the deuterated solvent and placed in an NMR tube. The ¹H NMR spectrum is acquired. The chemical shifts, splitting patterns, and integration of the peaks are analyzed to confirm that the structure is consistent with this compound. The absence of signals in the regions where the deuterated protons would appear confirms successful labeling.

Visualizations

Diagrams are provided to illustrate key processes related to this compound.

Caption: Metabolic pathway of Levofloxacin.

Caption: Bioanalytical workflow for drug quantification.

References

A Technical Guide to the Isotopic Purity of Desmethyl Levofloxacin-d8

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the core principles and methodologies for determining the isotopic purity of Desmethyl Levofloxacin-d8, a deuterated analog of a levofloxacin (B1675101) metabolite. While this compound is primarily utilized as an internal standard in pharmacokinetic and metabolic studies, the integrity of its isotopic labeling is paramount for accurate quantification.[1] This document outlines the significance of isotopic purity, details the primary analytical techniques for its assessment, and presents standardized experimental protocols. Furthermore, it includes illustrative data and visualizations to guide researchers in this critical aspect of drug development and analysis. Please note that specific quantitative data for commercially available this compound is not publicly available; therefore, the data presented herein is illustrative of typical specifications for such a compound.

Introduction: The Critical Role of Isotopic Purity

Deuterium-labeled compounds, such as this compound, are indispensable tools in modern drug metabolism and pharmacokinetic (DMPK) studies. Their use as internal standards in mass spectrometry-based bioanalysis allows for precise quantification of the target analyte by correcting for variability in sample preparation and instrument response. However, the accuracy of these studies is fundamentally dependent on the isotopic purity of the deuterated standard.

Isotopic purity refers to the extent to which the intended isotope (deuterium, in this case) has replaced the original isotope (protium or ¹H) at specific molecular positions. In practice, the synthesis of deuterated compounds rarely achieves 100% isotopic enrichment, resulting in a distribution of isotopologues—molecules that are chemically identical but differ in their isotopic composition. For a d8-labeled compound, this means the presence of d7, d6, and other lower-deuterated species, as well as the unlabeled (d0) compound. The presence of these isotopic impurities can interfere with the accurate measurement of the analyte, leading to erroneous pharmacokinetic calculations. Therefore, rigorous characterization of the isotopic purity of deuterated standards is a critical quality attribute.

Quantitative Analysis of Isotopic Purity

The isotopic purity of this compound is typically determined by measuring the relative abundance of each isotopologue. This data is crucial for ensuring the reliability of the standard in quantitative bioanalysis.

Table 1: Illustrative Isotopic Distribution of this compound

| Isotopologue | Number of Deuterium (B1214612) Atoms | Relative Abundance (%) |

| d8 | 8 | > 98% |

| d7 | 7 | < 2% |

| d6 | 6 | < 0.5% |

| d5 | 5 | < 0.1% |

| d4 | 4 | < 0.05% |

| d3 | 3 | < 0.01% |

| d2 | 2 | < 0.01% |

| d1 | 1 | < 0.01% |

| d0 | 0 | < 0.01% |

Table 2: Typical Specification for this compound Isotopic Purity

| Parameter | Specification |

| Chemical Purity | > 99.0% |

| Isotopic Enrichment (at each labeled position) | > 99.5 atom % D |

| Deuterated Purity (d8) | > 98% |

| Unlabeled (d0) | < 0.01% |

Experimental Protocols for Isotopic Purity Determination

The determination of isotopic purity relies on two primary analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the isotopic distribution of a deuterated compound.[2][3] By accurately measuring the mass-to-charge ratio (m/z) of the ions, HRMS can resolve and quantify the different isotopologues.

Experimental Protocol: LC-HRMS for Isotopic Purity of this compound

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

-

Dilute the stock solution to a working concentration of 1 µg/mL with the initial mobile phase.

-

-

Liquid Chromatography (LC) Conditions (Illustrative):

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to ensure separation from any potential impurities.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

High-Resolution Mass Spectrometry (HRMS) Conditions:

-

Ionization Source: Electrospray Ionization (ESI), positive mode.

-

Mass Analyzer: Orbitrap or Time-of-Flight (TOF).

-

Scan Mode: Full scan.

-

Mass Range: m/z 100-500.

-

Resolution: > 60,000.

-

Data Analysis: Extract the ion chromatograms for each expected isotopologue (d0 to d8). Integrate the peak areas and calculate the relative abundance of each species.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides information about the chemical environment of atoms and can be used to confirm the positions of deuterium labeling and to quantify the degree of deuteration.[4] While ¹H NMR can be used to detect the absence of protons at the labeled positions, ²H (Deuterium) NMR directly detects the deuterium nuclei.

Experimental Protocol: NMR for Isotopic Purity and Positional Confirmation

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).

-

Add an internal standard with a known concentration if quantitative NMR (qNMR) is to be performed.

-

-

¹H NMR Spectroscopy:

-

Spectrometer: 400 MHz or higher.

-

Experiment: Standard proton spectrum.

-

Analysis: Integrate the signals corresponding to the protons at the labeled positions. The significantly reduced or absent signals compared to the unlabeled compound confirm successful deuteration.

-

-

²H NMR Spectroscopy:

-

Spectrometer: Equipped with a deuterium probe.

-

Experiment: Standard deuterium spectrum.

-

Analysis: Observe the signals corresponding to the deuterium atoms at the labeled positions. The chemical shifts will be similar to the corresponding proton signals in the ¹H NMR spectrum.

-

Visualization of Workflows and Mechanisms

Experimental Workflow for Isotopic Purity Determination

The following diagram illustrates the general workflow for assessing the isotopic purity of a deuterated compound like this compound.

Mechanism of Action of the Parent Drug, Levofloxacin

Desmethyl Levofloxacin is a metabolite of Levofloxacin. The antibacterial action of Levofloxacin is achieved by inhibiting two key bacterial enzymes: DNA gyrase and topoisomerase IV.[5][6][7] This inhibition disrupts DNA replication and repair, leading to bacterial cell death.[8][9]

Conclusion

The determination of isotopic purity is a non-negotiable aspect of quality control for deuterated internal standards like this compound. A thorough understanding and application of analytical techniques such as mass spectrometry and NMR spectroscopy are essential for ensuring the accuracy and reliability of bioanalytical data. This guide provides a framework for researchers and drug development professionals to approach the isotopic purity assessment of this compound, thereby contributing to the robustness of preclinical and clinical studies.

References

- 1. veeprho.com [veeprho.com]

- 2. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. What is the mechanism of Levofloxacin? [synapse.patsnap.com]

- 8. Levofloxacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

Technical Guide: Desmethyl Levofloxacin-d8 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Desmethyl Levofloxacin-d8, a critical internal standard for the accurate quantification of its parent drug, Levofloxacin, in complex biological matrices. This guide outlines suppliers, available product specifications, and a foundational experimental protocol for its use in liquid chromatography-mass spectrometry (LC-MS) applications.

Introduction

This compound is the deuterium-labeled analog of Desmethyl Levofloxacin, a metabolite of the broad-spectrum fluoroquinolone antibiotic, Levofloxacin. Its primary application is as an internal standard in analytical and pharmacokinetic studies. The incorporation of eight deuterium (B1214612) atoms provides a distinct mass shift, allowing for precise differentiation from the unlabeled analyte by mass spectrometry, without significantly altering its chemical and physical properties. This ensures that it behaves similarly to the analyte during sample preparation and chromatographic separation, correcting for variations in extraction efficiency and instrument response.

Suppliers and Product Specifications

A comprehensive search has identified several commercial suppliers of this compound, primarily in its hydrochloride salt form. While pricing is often available upon request, the following table summarizes the key quantitative data available from various suppliers to facilitate comparison.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Stated Purity | Available Quantities |

| MedChemExpress | This compound hydrochloride | 1217677-38-7 | C₁₇H₁₁D₈ClFN₃O₄ | 391.85 | >95% | 1 mg, 10 mg |

| Pharmaffiliates | This compound Hydrochloride | 1217677-38-7 | C₁₇H₁₁D₈ClFN₃O₄ | 391.85 | Not specified | Enquire |

| Clearsynth | This compound Hydrochloride | 1217677-38-7 | C₁₇H₁₁D₈ClFN₃O₄ | 391.85 | Not specified | Enquire |

| Veeprho | N-Desmethyl Levofloxacin-D8 | Not specified | Not specified | Not specified | Not specified | Enquire |

| MyBioSource | Desmethyl Levofloxacin D8 Hydrochloride Biochemical | Not specified | Not specified | Not specified | Not specified | 1 mg, 5x1 mg |

| US Biological | Desmethyl Levofloxacin-[d8] hydrochloride | 1217677-38-7 | C₁₇H₁₁D₈ClFN₃O₄ | 391.85 | >95% | 1mg |

Note: Pricing information is subject to change and typically requires a direct inquiry with the supplier. Purity and available quantities may also vary.

Experimental Protocols

While specific experimental protocols are often developed and validated in-house by individual laboratories, the following section provides a detailed, generalized methodology for the use of this compound as an internal standard for the quantification of Levofloxacin in a biological matrix (e.g., plasma) by LC-MS.

Objective:

To determine the concentration of Levofloxacin in plasma samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with this compound as an internal standard.

Materials and Reagents:

-

Levofloxacin analytical standard

-

This compound (internal standard)

-

Control (blank) plasma

-

Acetonitrile (B52724) (ACN), HPLC grade

-

Methanol (B129727) (MeOH), HPLC grade

-

Formic acid, LC-MS grade

-

Ultrapure water

-

Microcentrifuge tubes

-

Autosampler vials

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Methodology:

-

Preparation of Stock Solutions:

-

Prepare a 1 mg/mL stock solution of Levofloxacin in methanol.

-

Prepare a 1 mg/mL stock solution of this compound in methanol.

-

-

Preparation of Working Solutions:

-

Calibration Standards: Serially dilute the Levofloxacin stock solution with a 50:50 mixture of methanol and water to prepare a series of calibration standards at concentrations ranging from, for example, 1 ng/mL to 1000 ng/mL.

-

Internal Standard Working Solution: Dilute the this compound stock solution with the same diluent to a final concentration of, for example, 100 ng/mL.

-

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample (calibration standard, quality control, or unknown sample) in a microcentrifuge tube, add 10 µL of the internal standard working solution (this compound).

-

Vortex briefly to mix.

-

Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography Conditions (Example):

-

Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A suitable gradient to separate the analyte from matrix components (e.g., start with 5% B, ramp to 95% B).

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

-

Mass Spectrometry Conditions (Example):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Levofloxacin: Monitor a specific precursor-to-product ion transition (e.g., m/z 362.2 -> 318.2).

-

This compound: Monitor the corresponding shifted transition (e.g., m/z 356.2 -> 312.2). The exact m/z will depend on the deuteration pattern.

-

-

Optimize other MS parameters such as collision energy and declustering potential for maximum signal intensity.

-

-

-

Data Analysis:

-

Integrate the peak areas for both Levofloxacin and this compound.

-

Calculate the peak area ratio (Levofloxacin peak area / this compound peak area).

-

Construct a calibration curve by plotting the peak area ratio against the known concentration of the calibration standards.

-

Determine the concentration of Levofloxacin in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for a typical bioanalytical experiment utilizing this compound as an internal standard.

Caption: Bioanalytical workflow for Levofloxacin quantification.

The Minor Metabolic Fate of Levofloxacin: A Technical Guide to Desmethyl-Levofloxacin Formation in Humans

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levofloxacin (B1675101), a third-generation fluoroquinolone antibiotic, is a widely prescribed antimicrobial agent valued for its broad spectrum of activity and favorable pharmacokinetic profile. A key characteristic of levofloxacin in humans is its limited metabolism, with the majority of the drug excreted unchanged in the urine.[1][2][3] This extensive renal clearance minimizes the potential for metabolic drug-drug interactions and contributes to its predictable clinical efficacy. However, a small fraction of a levofloxacin dose does undergo metabolism, primarily through N-demethylation to form desmethyl-levofloxacin, and to a lesser extent, N-oxidation to form levofloxacin-N-oxide.[3] These metabolites are considered pharmacologically inactive.[2][3] This technical guide provides an in-depth overview of the metabolism of levofloxacin to desmethyl-levofloxacin in humans, summarizing the available quantitative data, detailing experimental protocols for its analysis, and illustrating the metabolic pathway.

Quantitative Data on Levofloxacin Metabolism

The metabolism of levofloxacin to desmethyl-levofloxacin is a minor pathway for its elimination in humans. Quantitative data from various studies consistently demonstrate that only a small percentage of the administered levofloxacin dose is converted to its metabolites.

Table 1: Urinary Excretion of Levofloxacin and its Metabolites in Humans

| Analyte | Percentage of Administered Dose Excreted in Urine | Study Population | Reference |

| Unchanged Levofloxacin | ~87% within 48 hours | Healthy Volunteers | [3] |

| Unchanged Levofloxacin | 81.2% (median cumulative) | Healthy Volunteers | [4] |

| Unchanged Levofloxacin | 88% ± 5% (24-hour cumulative) | Healthy Chinese Volunteers | [5] |

| Desmethyl-levofloxacin & Levofloxacin-N-oxide | < 5% (combined) | Healthy Volunteers | [3] |

Table 2: Pharmacokinetic Parameters of Levofloxacin in Healthy Adults (500 mg Oral Dose)

| Parameter | Value | Reference |

| Maximum Plasma Concentration (Cmax) | 5.2 ± 1.0 µg/mL | [3] |

| Time to Maximum Plasma Concentration (Tmax) | 1-2 hours | [3] |

| Elimination Half-life (t½) | 6-8 hours | [1][2][3] |

| Plasma Protein Binding | 24-38% | [1] |

| Apparent Total Body Clearance | 8.64-13.56 L/h | [3] |

| Renal Clearance | 5.76-8.52 L/h | [3] |

Metabolic Pathway

The primary metabolic transformation of levofloxacin is the removal of a methyl group from the piperazine (B1678402) ring, resulting in the formation of desmethyl-levofloxacin. A secondary metabolic pathway involves the oxidation of the nitrogen atom on the piperazine ring to form levofloxacin-N-oxide. The specific enzymes responsible for the demethylation and oxidation of levofloxacin in humans have not yet been definitively identified.[3] While studies on other fluoroquinolones suggest potential involvement of cytochrome P450 (CYP) enzymes, specific data for levofloxacin remains limited. One in-vitro study has shown that levofloxacin weakly inhibits CYP2C9, but its role as a substrate for specific CYP isozymes in the context of desmethyl-levofloxacin formation is not established.

Experimental Protocols

The quantification of levofloxacin and its metabolite, desmethyl-levofloxacin, in biological matrices is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and specificity.

Protocol: Quantification of Levofloxacin and Desmethyl-Levofloxacin in Human Serum by LC-MS/MS

This protocol is based on methodologies described in the literature for the analysis of levofloxacin and its metabolites.

1. Sample Preparation (Protein Precipitation)

-

To 100 µL of human serum in a microcentrifuge tube, add 200 µL of a precipitating agent (e.g., acetonitrile (B52724) or methanol) containing an appropriate internal standard (e.g., a deuterated analog of levofloxacin or a structurally similar compound).

-

Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

2. Liquid Chromatography (LC) Conditions

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage to elute the analytes, followed by a re-equilibration step.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 5 - 10 µL.

-

Column Temperature: 40°C.

3. Tandem Mass Spectrometry (MS/MS) Conditions

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Levofloxacin: Precursor ion (m/z) -> Product ion (m/z) (e.g., 362.2 -> 318.2)

-

Desmethyl-Levofloxacin: Precursor ion (m/z) -> Product ion (m/z) (e.g., 348.2 -> 304.2)

-

Internal Standard: Specific precursor-product ion transition for the chosen internal standard.

-

-

Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) and compound-specific parameters (e.g., collision energy, declustering potential) should be optimized for maximum sensitivity.

4. Data Analysis and Quantification

-

A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

-

The concentration of levofloxacin and desmethyl-levofloxacin in the unknown samples is determined by interpolating their peak area ratios from the calibration curve.

Conclusion

The metabolism of levofloxacin to desmethyl-levofloxacin in humans is a well-characterized but minor elimination pathway. The vast majority of an administered dose is excreted unchanged in the urine, a testament to the drug's metabolic stability. While the precise enzymatic machinery responsible for this N-demethylation remains to be fully elucidated, robust analytical methods are available for the accurate quantification of both the parent drug and its metabolite in biological fluids. For drug development professionals, the limited metabolism of levofloxacin is a significant advantage, reducing the likelihood of metabolic drug-drug interactions and contributing to its predictable pharmacokinetic profile. Further research could focus on identifying the specific enzymes involved in levofloxacin metabolism, which may provide a more complete understanding of its disposition in special patient populations.

References

- 1. Levofloxacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. The clinical pharmacokinetics of levofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Concentrations in plasma, urinary excretion and bactericidal activity of levofloxacin (500 mg) versus ciprofloxacin (500 mg) in healthy volunteers receiving a single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cdn.amegroups.cn [cdn.amegroups.cn]

Desmethyl Levofloxacin: A Metabolite with Contested Pharmacological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desmethyl levofloxacin (B1675101) is a primary metabolite of the widely prescribed fluoroquinolone antibiotic, levofloxacin. Despite being a known biotransformation product, its pharmacological activity remains a subject of conflicting reports in scientific literature. While numerous sources describe it as having little to no significant antibacterial effect, specific in vitro studies present evidence of its activity against a range of bacterial pathogens. This technical guide synthesizes the currently available data on the pharmacological profile of desmethyl levofloxacin, presenting quantitative data from disparate sources in a structured format for comparative analysis. Detailed experimental methodologies for key assays are provided to offer context to the presented data. Furthermore, this document explores the limited information on other potential biological activities and outlines the prevailing understanding of its role as a metabolite. Signaling pathways and experimental workflows are visualized to enhance comprehension of the underlying scientific processes.

Introduction

Levofloxacin, the L-isomer of ofloxacin, is a third-generation fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.[1][2] In humans, levofloxacin undergoes limited metabolism, with less than 5% of the administered dose being recovered in the urine as its desmethyl and N-oxide metabolites.[1][3] Consequently, desmethyl levofloxacin has often been characterized as possessing little relevant pharmacological activity.[1][3]

However, emerging in vitro data challenges this long-held assertion, suggesting that desmethyl levofloxacin exhibits antibacterial activity against various bacterial strains. This guide aims to provide a comprehensive overview of the existing, albeit conflicting, evidence regarding the pharmacological activity of desmethyl levofloxacin to inform future research and drug development efforts.

Antibacterial Activity

The antibacterial activity of desmethyl levofloxacin is the most studied, yet most contested, aspect of its pharmacological profile.

Quantitative Data: Minimum Inhibitory Concentrations (MIC)

The following tables summarize the available Minimum Inhibitory Concentration (MIC) data for N-desmethyl levofloxacin against a panel of Gram-positive and Gram-negative bacteria. It is crucial to note the discrepancies in the reported values from different sources.

Table 1: In Vitro Antibacterial Activity of N-Desmethyl Levofloxacin (Source 1)

| Bacterial Strain | Type | MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive | 4 |

| Staphylococcus epidermidis | Gram-positive | 1 |

| Bacillus subtilis | Gram-positive | 1 |

| Escherichia coli | Gram-negative | 0.012 |

| Pseudomonas aeruginosa | Gram-negative | >4 |

| Klebsiella pneumoniae | Gram-negative | 0.25 |

Data sourced from Cayman Chemical product information.[4]

Table 2: In Vitro Antibacterial Activity of N-Desmethyl Levofloxacin and Levofloxacin (Source 2)

| Bacterial Strain | Type | N-desmethyl levofloxacin MIC (µg/mL) | Levofloxacin MIC (µg/mL) |

| Staphylococcus aureus ATCC 6538 | Gram-positive | 1 | 0.25 |

| Staphylococcus epidermidis ATCC 12228 | Gram-positive | 1 | 0.25 |

| Bacillus subtilis ATCC 6633 | Gram-positive | 0.5 | 0.25 |

| Escherichia coli ATCC 8739 | Gram-negative | 4 | 0.09 |

| Pseudomonas aeruginosa ATCC 9027 | Gram-negative | >100 | 0.78 |

| Klebsiella pneumoniae ATCC 10031 | Gram-negative | 4 | 0.19 |

Data sourced from a study on the synthesis and antibacterial activity of novel levofloxacin derivatives.[5]

Interpretation of Antibacterial Data

The data presented reveals a significant contradiction. While one source indicates notable activity of N-desmethyl levofloxacin, particularly against E. coli, another suggests considerably weaker activity compared to the parent drug, levofloxacin. For instance, the MIC against E. coli is reported as 0.012 µg/mL in one dataset and 4 µg/mL in another.[4][5] Both sources, however, indicate that its activity against Gram-positive bacteria is generally lower than that of levofloxacin. The data also consistently shows poor activity against Pseudomonas aeruginosa.[4][5] This discrepancy highlights the need for further standardized testing to definitively characterize the antibacterial spectrum and potency of this metabolite.

Anticancer Activity

There is a significant lack of research into the potential anticancer properties of desmethyl levofloxacin. While some studies have explored the cytotoxic effects of levofloxacin and its derivatives against various cancer cell lines, no specific data on the IC50 (half-maximal inhibitory concentration) or the mechanism of action for desmethyl levofloxacin has been published.[6][7][8] Research into the anticancer potential of fluoroquinolones often focuses on modifications to the core structure to enhance cytotoxicity, but these studies have not specifically evaluated the desmethyl metabolite.[6][8]

Other Pharmacological Activities

Currently, there is no available information in the public domain regarding other potential pharmacological activities of desmethyl levofloxacin, such as anti-inflammatory, antiviral, or antifungal effects.

Mechanism of Action

Given the structural similarity to levofloxacin, it is plausible that any antibacterial activity exerted by desmethyl levofloxacin would involve the same mechanism of action: inhibition of bacterial DNA gyrase and topoisomerase IV.[1][2] However, without specific experimental evidence, this remains a postulation. The reduced potency observed in some studies could be attributed to altered binding affinity to these target enzymes due to the demethylation at the piperazinyl ring.

Experimental Protocols

The following are generalized protocols for the key experiments cited in the context of evaluating the pharmacological activity of compounds like desmethyl levofloxacin.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

-

Preparation of Antimicrobial Agent: A stock solution of desmethyl levofloxacin is prepared in a suitable solvent (e.g., water or DMSO) and then serially diluted in a 96-well microtiter plate containing Mueller-Hinton broth (or another appropriate bacterial growth medium).

-

Inoculum Preparation: A standardized suspension of the test bacterium (e.g., adjusted to a 0.5 McFarland standard) is prepared.

-

Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

-

Incubation: The plate is incubated at 35-37°C for 16-20 hours.

-

MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

-

Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., desmethyl levofloxacin) and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT reagent is added to each well, and the plate is incubated for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.

Signaling Pathways

Due to the limited research on the specific pharmacological effects of desmethyl levofloxacin, no signaling pathways have been elucidated for this metabolite. For its parent compound, levofloxacin, the primary mechanism of antibacterial action does not involve complex signaling pathways but rather direct enzyme inhibition.

Conclusion

The pharmacological activity of desmethyl levofloxacin remains an area of ambiguity. While traditionally considered inactive, some scientific evidence suggests it possesses antibacterial properties, albeit with conflicting reports on its potency. The lack of data on its potential anticancer or other biological activities presents a significant knowledge gap. This guide has consolidated the available quantitative data and provided standardized experimental protocols to encourage and facilitate further research. Definitive studies are required to resolve the existing discrepancies and to fully characterize the pharmacological profile of this levofloxacin metabolite. Such research would not only enhance our understanding of levofloxacin's metabolism and disposition but could also unveil previously unrecognized therapeutic potential or toxicological considerations.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Levofloxacin - Wikipedia [en.wikipedia.org]

- 3. The clinical pharmacokinetics of levofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. Synthesis and antibacterial activity of novel levofloxacin derivatives containing a substituted thienylethyl moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Levofloxacin reposition-based design: synthesis, biological evaluation of new levofloxacin derivatives targeting topoisomerase II beta polymerase as promising anticancer agents, molecular docking, and physicochemical characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Levofloxacin reposition-based design: synthesis, biological evaluation of new levofloxacin derivatives targeting topoisomerase II beta polymerase as promising anticancer agents, molecular docking, and physicochemical characterization - RSC Advances (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Note: High-Throughput Quantification of Levofloxacin in Human Plasma by LC-MS/MS using Desmethyl Levofloxacin-d8

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Levofloxacin in human plasma. The method utilizes a simple protein precipitation for sample preparation and a stable isotope-labeled internal standard, Desmethyl Levofloxacin-d8, to ensure accuracy and precision. This high-throughput assay is suitable for therapeutic drug monitoring (TDM), pharmacokinetic studies, and other clinical research applications.

Introduction

Levofloxacin is a broad-spectrum fluoroquinolone antibiotic used to treat a variety of bacterial infections. Monitoring its concentration in plasma is crucial for optimizing dosage regimens to maximize efficacy while minimizing potential toxicity. This document provides a detailed protocol for a reliable LC-MS/MS method for the determination of Levofloxacin in human plasma, employing this compound as an internal standard (IS) for accurate quantification.

Experimental

Materials and Reagents

-

Levofloxacin reference standard

-

This compound internal standard

-

HPLC-grade methanol (B129727), acetonitrile, and water

-

Formic acid

-

Human plasma (blank)

Sample Preparation

A simple and rapid protein precipitation method is employed for sample preparation:

-

To 100 µL of human plasma, add 10 µL of the internal standard working solution (this compound in methanol).

-

Add 300 µL of methanol containing 0.1% formic acid to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

-

Column: C18 column (e.g., 2.1 x 50 mm, 2.6 µm)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

Gradient:

-

0.0-0.5 min: 10% B

-

0.5-2.0 min: 10-90% B

-

2.0-2.5 min: 90% B

-

2.5-2.6 min: 90-10% B

-

2.6-3.5 min: 10% B

-

Mass Spectrometry

-

Instrument: Triple quadrupole mass spectrometer

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Multiple Reaction Monitoring (MRM) Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Levofloxacin | 362.2 | 318.2 | 100 | 20 |

| This compound (IS) | 356.2 | 314.2 | 100 | 20 |

Quantitative Data Summary

The method was validated for linearity, precision, accuracy, and recovery. The results are summarized in the tables below.

Table 1: Calibration Curve Linearity

| Analyte | Calibration Range (ng/mL) | R² |

| Levofloxacin | 10 - 5000 | >0.995 |

Table 2: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| LLOQ | 10 | <15 | <15 | 85-115 |

| Low | 30 | <15 | <15 | 85-115 |

| Mid | 300 | <15 | <15 | 85-115 |

| High | 4000 | <15 | <15 | 85-115 |

Table 3: Recovery

| Analyte | Extraction Recovery (%) |

| Levofloxacin | >85% |

Experimental Workflow Diagram

Caption: LC-MS/MS workflow for Levofloxacin quantification.

Signaling Pathway Diagram

Caption: MRM fragmentation of Levofloxacin and its internal standard.

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and high-throughput solution for the quantification of Levofloxacin in human plasma. The simple sample preparation and short chromatographic run time make it ideal for routine therapeutic drug monitoring and pharmacokinetic studies in a research setting.

Application Note: Quantitative Analysis of Levofloxacin in Human Plasma by LC-MS/MS Using Desmethyl Levofloxacin-d8 as an Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

Levofloxacin (B1675101) is a broad-spectrum fluoroquinolone antibiotic used to treat a variety of bacterial infections. Therapeutic drug monitoring of levofloxacin is crucial to ensure efficacy and minimize toxicity. This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of levofloxacin in human plasma. Desmethyl Levofloxacin-d8, a stable isotope-labeled analog of a levofloxacin metabolite, is used as the internal standard (IS) to ensure accuracy and precision.[1][2] The method involves a simple protein precipitation step for sample preparation, followed by rapid chromatographic separation and detection using multiple reaction monitoring (MRM).

Quantitative Data Summary

The following tables summarize the quantitative performance of the method, with data compiled from various validated LC-MS/MS assays for levofloxacin in human plasma.

Table 1: Calibration Curve

| Parameter | Value |

| Concentration Range | 0.01 - 5.0 µg/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Linearity Model | Linear, weighted (1/x²) |

Table 2: Precision and Accuracy

| Quality Control (QC) Level | Concentration (µg/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |

| LLOQ | 0.01 | < 15% | ± 15% | < 15% | ± 15% |

| Low QC | 0.03 | < 10% | ± 10% | < 10% | ± 10% |

| Medium QC | 0.5 | < 8% | ± 8% | < 8% | ± 8% |

| High QC | 4.0 | < 8% | ± 8% | < 8% | ± 8% |

CV: Coefficient of Variation, LLOQ: Lower Limit of Quantification